1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a piperidine ring and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . These methods demonstrate the compound’s synthetic versatility and scalability for industrial production.
Chemical Reactions Analysis
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a valuable tool in studying various biological pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an RORγt inverse agonist, the compound binds to the RORγt receptor, inhibiting its activity and modulating the expression of target genes involved in immune responses . Similarly, as a JAK1 and JAK2 inhibitor, the compound interferes with the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune function .
Comparison with Similar Compounds
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core but differ in their substituents and overall structure.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have applications as antimetabolites in purine biochemical reactions.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds exhibit antiviral and antitumor activities due to their structural similarities to nucleic bases.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-13(21)10-3-5-18(6-4-10)12-7-11(9-1-2-9)17-14-15-8-16-19(12)14/h7-10H,1-6H2,(H,20,21) |
InChI Key |
KLLFIZPVWHGJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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